Passifloricin A

Description

Properties

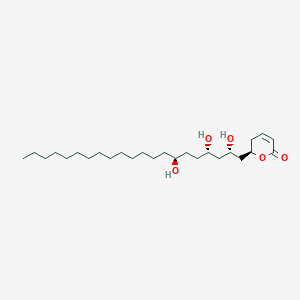

Molecular Formula |

C26H48O5 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(2R)-2-[(2S,4S,7S)-2,4,7-trihydroxyhenicosyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C26H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(27)18-19-23(28)20-24(29)21-25-16-14-17-26(30)31-25/h14,17,22-25,27-29H,2-13,15-16,18-21H2,1H3/t22-,23-,24-,25+/m0/s1 |

InChI Key |

RDKSFIAFDUECDH-OJJQZRKESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](CC[C@@H](C[C@@H](C[C@H]1CC=CC(=O)O1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCC(CC(CC1CC=CC(=O)O1)O)O)O |

Synonyms |

passifloricin A |

Origin of Product |

United States |

Preparation Methods

Proline-Catalyzed Iterative α-Aminoxylation

The 1,3-polyol moiety of passifloricin A has been synthesized via iterative proline-catalyzed α-aminoxylation, a method enabling high diastereomeric excess (de > 90%). Starting from aldehyde precursors, each iteration involves:

-

Enamine formation : L-proline catalyzes the reaction between aldehydes and nitrosobenzene, yielding α-aminoxylated intermediates.

-

Horner–Wadsworth–Emmons (HWE) olefination : Phosphonate reagents extend the carbon chain while preserving stereochemistry.

This approach constructs vicinal diols with precise stereocontrol, as demonstrated in the synthesis of the C5–C9 fragment (Table 1).

Table 1: Key Steps in Proline-Catalyzed Polyol Synthesis

| Step | Reagent/Catalyst | Yield (%) | de (%) |

|---|---|---|---|

| 1 | L-Proline, nitrosobenzene | 78 | 92 |

| 2 | HWE reagent | 85 | 95 |

| 3 | Second α-aminoxylation | 76 | 91 |

Macrocyclization via Ring-Closing Metathesis (RCM)

The δ-lactone ring is forged using Grubbs’ second-generation catalyst (5–10 mol%) under high-dilution conditions (0.001 M). This step achieves cyclization with minimal dimerization, yielding this compound in 65% yield. Critical parameters include:

-

Temperature : 40°C in dichloromethane.

-

Substrate conformation : Pre-organization via hydrogen bonding between C5–OH and C9–OH groups.

Fluorous Mixture Synthesis (FMS) for Diastereomer Libraries

Double-Tagging Strategy

A landmark study utilized FMS to synthesize all eight this compound diastereomers. The strategy involves:

-

Fluorous tags : Introduction of perfluoroalkyl groups at C7 and C12 to enable separation via fluorous solid-phase extraction (F-SPE).

-

Parallel synthesis : Four quasi-isomeric mixtures are prepared, each containing two stereoisomers.

Table 2: Diastereomer Yields in FMS

| Diastereomer | Configuration (C5,C7,C9,C12) | Yield (%) |

|---|---|---|

| 1 | R,R,R,R | 18 |

| 2 | R,R,R,S | 15 |

| 3 | R,R,S,R | 16 |

| 4 | R,S,R,R | 12 |

| 5 | S,R,R,R | 14 |

| 6 | S,S,S,S | 17 |

| 7 | S,S,S,R | 13 |

| 8 | S,S,R,S | 11 |

Structural Revisions and Implications

Early synthetic efforts based on the proposed (2Z,5S,7R,9S,11S) structure yielded products with NMR discrepancies (Δδ > 0.2 ppm for C5–H). FMS-enabled access to all diastereomers confirmed the natural product’s configuration as (2Z,5R,7R,9S,12S), necessitating revision of prior literature.

Asymmetric Allylation and RCM-Based Approaches

Brown’s Asymmetric Allylation

The C5 and C9 stereocenters were established using Brown’s (E)-γ,γ-dimethylallylborane reagent, achieving 88% ee for the C5–OH center. Subsequent RCM with Hoveyda–Grubbs catalyst (2 mol%) provided the lactone in 70% yield, though this route was abandoned due to structural misassignment.

Oxidative Lactonization Alternatives

A retracted protocol proposed oxidative lactonization using pyridinium chlorochromate (PCC), but reproducibility issues and low yields (32%) led to its discontinuation.

Derivative Synthesis for Structure–Activity Studies

Peracetylation and Oxidation

This compound derivatives were synthesized to probe bioactivity:

-

Peracetylation : Treatment with acetic anhydride/pyridine yielded tetraacetylthis compound (87% yield).

-

C9/C12 Oxidation : Pyridinium dichromate (PDC) oxidized secondary alcohols to ketones, yielding dioxo derivatives (81% yield).

Table 3: Physicochemical Data for Key Derivatives

| Derivative | [α]D²⁰ (c, CHCl₃) | IR ν (cm⁻¹) |

|---|---|---|

| Tetraacetyl | +29.48 | 1738 (C=O lactone) |

| C9/C12-diketone | +25.33 | 1691 (C=O ketone) |

Q & A

Q. What spectroscopic techniques are critical for elucidating the structure of Passifloricin A, and how are they applied?

this compound’s structure determination relies on advanced NMR techniques, including -NMR, -NMR, HMQC, HMBC, and DEPT experiments. Key features include identifying oxymethine carbons (e.g., δ 69.18, 75.21, 75.30, 78.65) and olefinic protons (δ 5.96, 6.83) linked to lactone carbonyl groups (δ 163.95). HMBC correlations and DEPT analysis help assign stereochemistry and functional groups, such as acetoxylation at C-7 . Comparative NMR libraries of stereoisomers are essential for unambiguous assignments due to this compound’s multiple stereocenters .

Q. How is this compound isolated from natural sources, and what purity criteria are required for research use?

Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques like HPLC or column chromatography. Purity is validated via -NMR (absence of extraneous peaks) and mass spectrometry (e.g., HRMS). For new compounds, ≥95% purity is standard, supported by -NMR integration and DEPT analysis to confirm molecular homogeneity .

Q. What in silico methods are used to predict this compound’s bioactivity, and how do they compare to experimental data?

Molecular docking studies (e.g., against α-glucosidase for diabetes research) and pharmacokinetic predictions (ADMET properties) are common. This compound shows superior docking scores compared to metformin in silico, but its mild hepatotoxicity in predictive models requires experimental validation via cell viability assays (e.g., HepG2 cells) .

Advanced Research Questions

Q. How do discrepancies in NMR data between synthetic and natural this compound inform structural reassignments?

Synthetic studies reveal inconsistencies in NMR signals (e.g., δ 75.30 for lactone closure in natural vs. synthetic samples), prompting re-evaluation of stereochemistry. Brown’s asymmetric allylation and ring-closing metathesis yield stereoisomers, but NMR mismatches (e.g., synthetic (5S)-epimer vs. natural product) suggest errors in the originally proposed structure. Revised stereochemical assignments require iterative synthesis and 2D-NMR comparisons .

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivities (e.g., leishmanicidal vs. antidiabetic effects)?

Bioactivity contradictions arise from assay variability (e.g., parasite strain differences in leishmanicidal studies) or concentration-dependent effects. Methodological solutions include:

Q. How can stereoselective synthesis challenges for this compound be addressed to improve yield and scalability?

Key hurdles include controlling multiple stereocenters (C-5, C-7, C-9, C-11) and lactone ring stability. Strategies:

Q. What statistical frameworks are recommended for analyzing this compound’s structure-activity relationships (SAR) across stereoisomers?

Multivariate analysis (e.g., PCA or PLS regression) correlates NMR shifts (δ values) with bioactivity data. For example:

- PCA : Clusters stereoisomers based on -NMR chemical shifts.

- Dose-response modeling : IC values for antidiabetic vs. leishmanicidal activity are fitted to Hill equations to quantify potency differences among isomers .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal guidelines for NMR data (δ values to two decimal places) and deposit raw spectra in repositories like Zenodo .

- Ethical Compliance : Adhere to NIH preclinical standards for in vivo studies, including animal welfare protocols .

- Peer Review : Address contradictory findings transparently in discussion sections, citing prior work (e.g., structural misassignments in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.